- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acidsFuel Processing Technology, 2022, 238, 107493,
Cas no 100-21-0 (Terephthalic acid)

Terephthalic acid 化学的及び物理的性質
名前と識別子
-
- Terephthalic acid
- PTA
- Benzene-1,4-dicarboxylic acid
- P-Phthelic Acid
- p-Phthalic acid
- 1,4-dicarboxybenzene
- 1,4-phthalicacid
- Acide terephtalique
- acideterephtalique(french)
- Benzene-p-dicarboxylic acid
- Kyselina tereftalova
- Kyselina terftalova
- P-Phthalic acid (PTA)
- Caffeic acid
- P-BENZENEDICARBOXYLIC ACID
- -Phthalic acid (PTA)
- PURIFIED TEREPHTHALIC ACID
- Tephthol
- TEREPHTHALIC ACID (TPA)
- TEREPHTHALIC ACID FOR SYNTHESIS
- TPA
- 1,4-Benzenedicarboxylic acid
- QTA
- S-LOP
- TA 33LP
- TPA (terephthalic acid)
- p-Benzenedicarboxylic acidx
- TA 12
- Ta-33mp
- wr16262
- nsc36973
- 1,4-phthalic acid
- NSC 36973
- WR 16262
- ta12
- p-Dicarboxybenzene
- p-Carboxybenzoic acid
- para-Phthalic acid
- p-Phthalate
- Acide terephtalique [French]
- Kyselina tereftalova [Czech]
- 4-Carboxybenzoic Acid
- B
- 60088-54-2
- 10028-70-3
-
- MDL: MFCD00002558
- インチ: 1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
- InChIKey: KKEYFWRCBNTPAC-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H])=O
- BRN: 1909333
計算された属性
- せいみつぶんしりょう: 166.02700
- どういたいしつりょう: 166.027
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 74.6
じっけんとくせい
- 色と性状: 白色結晶または粉末。
- 密度みつど: 1.51 g/cm3
- ゆうかいてん: >300 °C (lit.)
- ふってん: 214.32°C (rough estimate)
- フラッシュポイント: 260°C
- 屈折率: 1.5100 (estimate)
- ようかいど: 微溶性(3 g/l)(25ºC)、
- すいようせい: slightly soluble in water (0,017 g/L at 25°C)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 74.60000
- LogP: 1.08300
- 酸性度係数(pKa): 3.51(at 25℃)
- マーカー: 9162
- ようかいせい: 水に微溶解し、四塩化炭素、エーテル、酢酸、クロロホルムに微溶解せず、エタノールに微溶解し、アルカリ液に溶解する。
- じょうきあつ: <0.01 mmHg ( 20 °C)
Terephthalic acid セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:WZ0875000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
- TSCA:Yes
Terephthalic acid 税関データ
- 税関コード:2917361100
- 税関データ:
中国税関コード:
2917361100概要:
2917361100精テレフタル酸[白色針状結晶または粉末、密度1.510、主要技術指標は4−カルボキシベンズアルデヒド(4−CBA)≦25 PPM]。規制条件:nothing.VAT:17.0%.税金還付率:13.0%。最低関税:6.5%。一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を明記してください、テレフタル酸は水分、証明書類と原産地番号を明記してください(例付属原産地証明書、韓国原産タイ原産)
要約:
2917361100テレフタル酸。監理条件:なし。付加価値税:17.0%。税金還付率:13.0%。最低関税:6.5%。一般関税:30.0%
Terephthalic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18042-0.5g |
benzene-1,4-dicarboxylic acid |
100-21-0 | 95% | 0.5g |
$21.0 | 2023-09-19 | |
Enamine | EN300-18042-100.0g |
benzene-1,4-dicarboxylic acid |
100-21-0 | 95% | 100.0g |
$67.0 | 2023-02-08 | |
TargetMol Chemicals | T8031-1 mL * 10 mM (in DMSO) |
Terephthalic acid |
100-21-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 120 | 2023-09-15 | |
Cooke Chemical | A6681212-25KG |
p-Phthalic acid |
100-21-0 | 99% | 25kg |
RMB 1388.80 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T279A-100g |
Terephthalic acid |
100-21-0 | 98% | 100g |
¥61.0 | 2022-05-30 | |
Ambeed | A125601-100g |
Terephthalic acid |
100-21-0 | 95% | 100g |
$16.0 | 2025-02-24 | |
TargetMol Chemicals | T8031-500mg |
Terephthalic acid |
100-21-0 | 98% | 500mg |
¥ 164 | 2024-07-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P108506-500g |
Terephthalic acid |
100-21-0 | 99% | 500g |
¥114.90 | 2023-09-01 | |
TRC | T112500-5g |
Terephthalic Acid |
100-21-0 | 5g |
$ 57.00 | 2023-09-06 | ||
TRC | T112500-100g |
Terephthalic Acid |
100-21-0 | 100g |
$ 60.00 | 2022-06-03 |
Terephthalic acid 合成方法
ごうせいかいろ 1
Terephthalic acid Raw materials
Terephthalic acid Preparation Products
Terephthalic acid サプライヤー
Terephthalic acid 関連文献
-
Ayushi Singh,Ashish Kumar Singh,Jianqiang Liu,Abhinav Kumar Catal. Sci. Technol. 2021 11 3946
-
Farnoosh ZareKarizi,Monika Joharian,Ali Morsali J. Mater. Chem. A 2018 6 19288
-
Shabnam Khan,M. Shahid Mater. Adv. 2021 2 4914
-
Xiaotong Hou,Jichao Wang,Bibimaryam Mousavi,Nikom Klomkliang,Somboon Chaemchuen Dalton Trans. 2022 51 8133
-
Botao Liu,Kumar Vikrant,Ki-Hyun Kim,Vanish Kumar,Suresh Kumar Kailasa Environ. Sci.: Nano 2020 7 1319
-
Ozra Gholipoor,Seyed Ali Hosseini New J. Chem. 2021 45 2536
-
Sonia G. Thangavelu,Simon J. A. Pope,Christopher L. Cahill CrystEngComm 2015 17 6236
-
E. Ahvenniemi,M. Karppinen Dalton Trans. 2016 45 10730
-
Senyao Meng,Ge Li,Ping Wang,Miao He,Xiaohua Sun,Zhenxing Li Mater. Chem. Front. 2023 7 806
-
Anand Yadav,Sarita Kumari,Preety Yadav,Arpan Hazra,Anindita Chakraborty,Prakash Kanoo Dalton Trans. 2022 51 15496
Terephthalic acidに関する追加情報
Recent Advances in Terephthalic Acid (CAS 100-21-0) Research and Applications in Chemical Biomedicine
Terephthalic acid (TPA, CAS 100-21-0), a key aromatic dicarboxylic acid, has garnered significant attention in the chemical biomedicine field due to its versatile applications in drug delivery, biomaterials, and diagnostic agents. Recent studies have explored its potential in enhancing the efficacy and safety of pharmaceutical formulations, as well as its role in sustainable biomaterial development. This research briefing synthesizes the latest findings on TPA, highlighting its chemical properties, biological interactions, and emerging applications in biomedicine.
One of the most notable advancements in TPA research is its incorporation into polymeric drug delivery systems. A 2023 study published in Advanced Materials demonstrated that TPA-based polymers exhibit superior biocompatibility and controlled release kinetics for anticancer drugs. The researchers utilized TPA as a linker in poly(ester-amide) copolymers, which showed pH-responsive degradation in tumor microenvironments, thereby enabling targeted drug delivery. This innovation addresses the challenge of off-target toxicity in conventional chemotherapy, offering a promising avenue for precision medicine.
In addition to drug delivery, TPA has been investigated for its antimicrobial properties. A recent Journal of Medicinal Chemistry article (2024) reported that TPA derivatives functionalized with silver nanoparticles exhibited potent activity against multidrug-resistant bacterial strains. The study attributed this effect to the synergistic interaction between TPA's carboxyl groups and silver ions, which disrupt bacterial cell membranes. These findings underscore TPA's potential as a scaffold for developing next-generation antimicrobial agents, particularly in an era of rising antibiotic resistance.
Another groundbreaking application of TPA lies in the development of biodegradable biomaterials. Researchers at MIT (2024) engineered TPA-based hydrogels with tunable mechanical properties for tissue engineering. By modulating the crosslinking density of TPA-containing polymers, they achieved materials that mimic the elasticity of human soft tissues. These hydrogels supported cell adhesion and proliferation, making them suitable for regenerative medicine applications such as wound healing and organ repair. The study also highlighted TPA's role in reducing inflammatory responses compared to traditional synthetic polymers.
From a sustainability perspective, TPA's derivability from renewable resources has positioned it as a green alternative in biomedical manufacturing. A 2023 Nature Sustainability paper detailed a novel enzymatic process to produce TPA from lignin-derived compounds, reducing reliance on petrochemical feedstocks. This eco-friendly synthesis route not only lowers the carbon footprint of TPA production but also enhances its appeal for use in implantable medical devices, where material purity is paramount.
Looking ahead, challenges remain in optimizing TPA's pharmacokinetic profile and scaling up its production for clinical applications. However, the collective research progress underscores TPA's transformative potential in chemical biomedicine. Future directions may include exploring its use in theranostic systems and personalized medicine platforms, leveraging its unique chemical versatility. As these developments unfold, TPA (CAS 100-21-0) is poised to play an increasingly vital role in advancing biomedical innovation.
100-21-0 (Terephthalic acid) 関連製品
- 65-85-0(Benzoic acid)
- 88-67-5(o-Iodobenzoic acid)
- 99-96-7(4-Hydroxybenzoic acid)
- 619-21-6(3-Formylbenzoic acid)
- 499-49-0(5-Methylisophthalic acid)
- 99-94-5(4-Methylbenzoic acid)
- 554-95-0(Benzene-1,3,5-tricarboxylic acid)
- 93-09-4(naphthalene-2-carboxylic acid)
- 99-04-7(3-methylbenzoic acid)
- 532-32-1(Sodium benzoate)

